molecular formula C21H24N4O4 B2800340 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1005297-73-3

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2800340
CAS No.: 1005297-73-3
M. Wt: 396.447
InChI Key: IPNJLEDZALXQLW-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with substituents at positions 5 (ethoxy), 6 (ethyl), and 1 (methyl), along with a 2,4-dioxo moiety. The acetamide group at position 3 is substituted with an o-tolyl (2-methylphenyl) group, distinguishing it from analogs with alternative N-substituents.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-5-14-11-22-19-17(18(14)29-6-2)20(27)25(21(28)24(19)4)12-16(26)23-15-10-8-7-9-13(15)3/h7-11H,5-6,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNJLEDZALXQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps. The process begins with the preparation of key intermediates, including 5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine, which is synthesized through a condensation reaction involving appropriate starting materials under controlled conditions. The final step involves the acylation of the pyrimidine intermediate with o-tolyl acetic acid in the presence of activating agents to yield the target compound.

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound. The industrial process also involves stringent control over reaction parameters like temperature, pressure, and solvent composition to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at specific sites, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can modify the carbonyl groups present in the structure, potentially affecting the compound's biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like potassium permanganate and chromic acid can be used under controlled conditions.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.

  • Substitution: Halogenation and nitration reagents, along with suitable catalysts, are typically used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation and reduction reactions yield various oxidized and reduced forms of the compound, while substitution reactions produce a wide range of functionalized derivatives.

Scientific Research Applications

2-(5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide finds extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure makes it a valuable tool for studying enzyme interactions, receptor binding, and cellular pathways. In medicinal chemistry, it serves as a lead compound for developing new therapeutic agents due to its potential biological activity. Its industrial applications include its use as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its structure allows it to bind to enzyme active sites or receptors, modulating their activity. This binding can either inhibit or activate the target, leading to a cascade of biochemical events within the cell. The pathways involved vary depending on the biological context, but typically include key signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations:

  • Pyrido[2,3-d]pyrimidine vs. Pyrimidinone/Thiopyrimidinone: The main compound shares a pyrido[2,3-d]pyrimidine core with 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methoxyethyl)acetamide (), differing only in the N-substituent (o-tolyl vs. 2-methoxyethyl). In contrast, compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () and its dichlorophenyl analog () feature simpler pyrimidinone cores with thioether linkages, altering electronic properties and steric bulk .

Substituent Analysis:

Compound Core Structure Key Substituents N-Substituent
Target Compound Pyrido[2,3-d]pyrimidine 5-ethoxy, 6-ethyl, 1-methyl, 2,4-dioxo o-tolyl
Compound Pyrido[2,3-d]pyrimidine 5-ethoxy, 6-ethyl, 1-methyl, 2,4-dioxo 2-methoxyethyl
(5.12) Pyrimidinone 4-methyl, 6-oxo, thioether Benzyl
(5.6) Pyrimidinone 4-methyl, 6-oxo, thioether 2,3-Dichlorophenyl

Physicochemical Properties

Melting Points and Solubility:

  • Thioether-containing analogs () exhibit higher melting points (196–230°C) due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to ethoxy/ethyl-substituted pyrido[2,3-d]pyrimidines, which may have lower melting points .

Spectroscopic Data:

  • 1H-NMR Shifts: The target compound’s o-tolyl group would produce aromatic protons near δ 7.0–7.5 ppm, similar to dichlorophenyl analogs (δ 7.28–7.82 ppm in ). Ethoxy groups (δ ~1.3–4.0 ppm) align with shifts observed in .

Pharmacological Potential (Inferred)

  • Antimicrobial Activity: Thioether-pyrimidinones () demonstrate antimicrobial properties, with electron-withdrawing substituents (e.g., Cl in 5.6) enhancing activity. The target compound’s ethoxy group may offer moderate activity but requires validation .
  • Enzyme Inhibition: Pyrido[2,3-d]pyrimidines are known kinase inhibitors; the o-tolyl group could enhance binding affinity compared to smaller N-substituents (e.g., 2-methoxyethyl in ) .

Biological Activity

The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.

Chemical Structure

The molecular formula of the compound is C22H26N4OC_{22}H_{26}N_{4}O. Its structure includes a pyrido[2,3-d]pyrimidine moiety which is associated with various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including lung cancer and breast cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell division and proliferation.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound NameTargetCell LineIC50 (µM)
1DHFRMDA-MB-2314.38
2Plk1A5493.90
3EGFRHCT1162.92

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that pyrido[2,3-d]pyrimidine derivatives demonstrate broad-spectrum antibacterial and antifungal activities. For example, a derivative was found to exhibit an MIC value of 15.62 µg/mL against various microbial strains.

Table 2: Antimicrobial Activity

Compound NameActivity TypeMIC (µg/mL)
S10Antibacterial15.62
S6Antifungal15.62

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and polo-like kinase 1 (Plk1), which are crucial in cancer cell proliferation.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate key signaling pathways involved in inflammation and cell survival.

Study on Antitumor Activity

A recent study published in ACS Omega detailed the synthesis and biological evaluation of new pyrido[2,3-d]pyrimidine derivatives. The study highlighted their potent antitumor effects against various cancer cell lines through both in vitro and in vivo models .

Research on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives demonstrated their effectiveness against resistant strains of bacteria and fungi . The results indicated that structural modifications could enhance their efficacy.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, starting with the formation of the pyrido[2,3-d]pyrimidine core followed by functionalization with ethoxy, ethyl, and methyl groups. Key steps include:

  • Condensation reactions under reflux using aprotic solvents (e.g., DMF or THF) to form the bicyclic structure.
  • Acetamide coupling via nucleophilic substitution between the pyrido-pyrimidine intermediate and o-tolylamine derivatives. Optimization strategies:
  • Temperature control (60–80°C) to minimize side reactions .
  • Use of microwave-assisted synthesis to accelerate reaction rates and improve purity .
  • Solvent selection (e.g., DMF for solubility vs. THF for selectivity) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 3.8–4.2 ppm for ethoxy) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching C₂₃H₂₆N₄O₅) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Q. What preliminary biological screening methods are recommended to evaluate this compound’s therapeutic potential?

  • In vitro assays :
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution tests against Gram-positive/negative bacteria (MIC values) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular docking : Use tools like AutoDock Vina to predict binding affinities for target proteins (e.g., EGFR kinase). Focus on the pyrido-pyrimidine core’s interactions with catalytic lysine residues .
  • QSAR studies : Analyze substituent effects (e.g., ethoxy vs. methoxy groups) on logP and IC₅₀ values to prioritize derivatives .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How can conflicting data on biological activity between similar derivatives be resolved?

  • Controlled comparative studies : Synthesize analogs with systematic substitutions (e.g., ethyl → methyl) and test under identical assay conditions .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Target engagement assays : Cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. What challenges arise in assessing this compound’s pharmacokinetic profile, and how can they be addressed?

  • Low solubility : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability in rodent models .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .
  • Toxicity screening : Acute toxicity studies in Wistar rats (OECD Guideline 423) to establish safe dosing ranges .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported synthetic yields for this compound?

  • Reaction scale : Small-scale syntheses (<1 mmol) often report lower yields due to inefficient mixing; optimize using flow chemistry for scalability .
  • Purification methods : Column chromatography vs. recrystallization may lead to purity-yield trade-offs (e.g., 70% yield at 95% purity vs. 85% yield at 90% purity) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

StepReaction ConditionsYield (%)Purity (%)Reference
Core formationReflux in DMF, 72h6590
Acetamide couplingMicrowave, 80°C, 2h7895
Final purificationHPLC (C18)7098

Q. Table 2: Biological Activity of Structural Analogs

DerivativeSubstituentIC₅₀ (µM)Target
Ethyl-ethoxyR=Ethyl0.45EGFR Kinase
Methyl-methoxyR=Methyl1.2EGFR Kinase

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